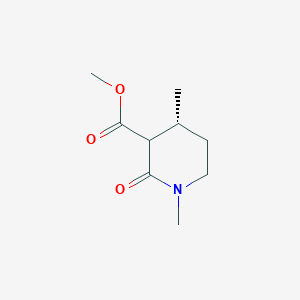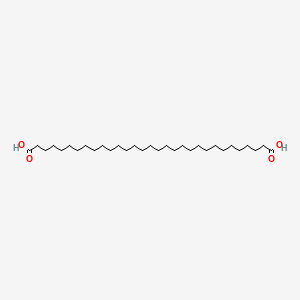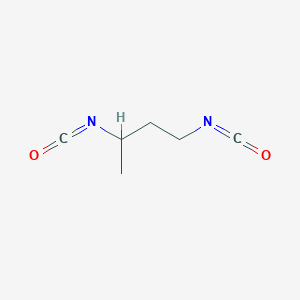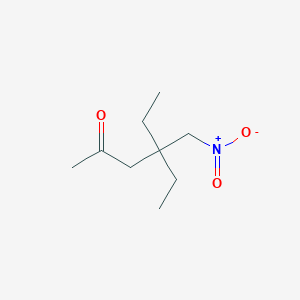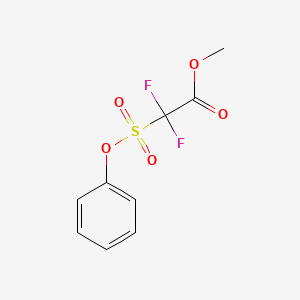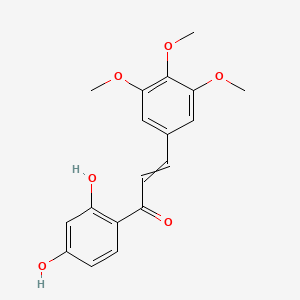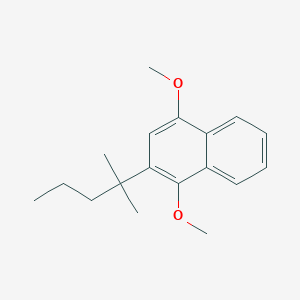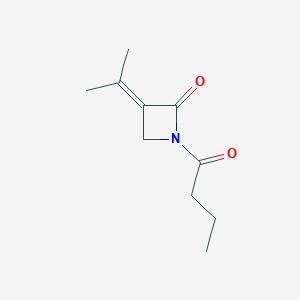
N-Sulfinyl-2,3,5,6-tetrafluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Sulfinyl-2,3,5,6-tetrafluoroaniline is an organosulfur compound with the formula C6H3F4NSO It is a derivative of aniline where the hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the amino group is modified with a sulfinyl group (NSO)
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Sulfinyl-2,3,5,6-tetrafluoroaniline can be synthesized through the reaction of 2,3,5,6-tetrafluoroaniline with thionyl chloride (SOCl2) in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and involves the formation of an intermediate sulfinyl chloride, which then reacts with the aniline derivative to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Sulfinyl-2,3,5,6-tetrafluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-Sulfinyl-2,3,5,6-tetrafluoroaniline has several applications in scientific research:
Chemistry: It is used as a dienophile in Diels-Alder reactions to synthesize complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-Sulfinyl-2,3,5,6-tetrafluoroaniline exerts its effects involves its ability to act as an electrophile in chemical reactions. The sulfinyl group (NSO) is highly reactive and can form stable intermediates with nucleophiles. This reactivity is due to the electron-withdrawing nature of the fluorine atoms, which increases the electrophilicity of the sulfinyl group .
Comparison with Similar Compounds
Similar Compounds
N-Sulfinylaniline: Similar structure but without the fluorine atoms on the benzene ring.
N-Sulfinyl-4-fluoroaniline: Contains a single fluorine atom on the benzene ring.
N-Sulfinyl-2,6-diethylbenzenamine: Contains ethyl groups instead of fluorine atoms.
Uniqueness
N-Sulfinyl-2,3,5,6-tetrafluoroaniline is unique due to the presence of four fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to other N-sulfinyl compounds. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
103614-94-4 |
|---|---|
Molecular Formula |
C6HF4NOS |
Molecular Weight |
211.14 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-(sulfinylamino)benzene |
InChI |
InChI=1S/C6HF4NOS/c7-2-1-3(8)5(10)6(4(2)9)11-13-12/h1H |
InChI Key |
KFKOCYWIXOQMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N=S=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)



![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)

